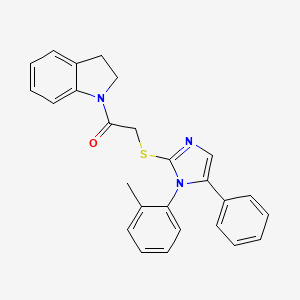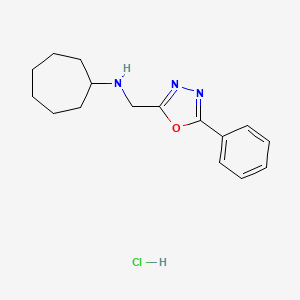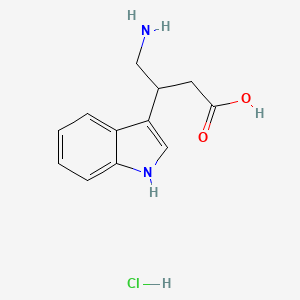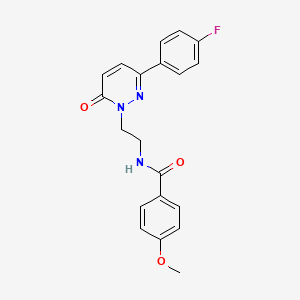
3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a benzamide derivative with three methoxy groups attached to the benzene ring and a quinoline group attached to the amide nitrogen . Benzamide derivatives are known to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic aromatic rings of the benzene and quinoline groups, the three methoxy groups as -OCH3 substituents on the benzene ring, and the amide group (-CONH-) linking the benzene and quinoline rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely involve the functional groups present in the molecule, such as the methoxy groups, the amide group, and the aromatic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the polar amide group could impact the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- Synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their structural analogs has been reported, demonstrating methodologies that could be applicable for the synthesis or modification of the compound (Chau, Saegusa, & Iwakura, 1982).
Biological Activities and Applications
Research into derivatives of quinazolinone, a core structure similar to part of the specified compound, has shown a range of biological activities. This includes studies on their potential as antimicrobial agents and their mechanisms of action (Desai, Shihora, & Moradia, 2007).
Investigations into the cardiovascular activity of hexahydroquinoline derivatives provide insights into how structurally related compounds can interact with biological systems, potentially informing the cardiovascular effects or applications of the compound (Gupta & Misra, 2008).
Analytical and Chemical Properties
- Studies on the synthesis, DFT calculations, and analysis of novel heterocyclic compounds incorporating isoquinoline moieties offer a foundation for understanding the electronic structure, spectral properties, and potential reactivity of complex molecules including those similar to the compound of interest (Halim & Ibrahim, 2017).
Potential Applications in Drug Discovery
- The development and evaluation of new quinazolinone derivatives for antimicrobial activity highlight the potential of such compounds in drug discovery and development. This research may provide a framework for investigating the antimicrobial properties of the specified compound (Habib, Hassan, & El‐Mekabaty, 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13-5-6-14-10-15(22(26)24-17(14)9-13)7-8-23-21(25)16-11-18(27-2)20(29-4)19(12-16)28-3/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTCTBLCIWDUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2748028.png)

![N-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2748031.png)
![ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate](/img/structure/B2748032.png)
![7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one](/img/structure/B2748033.png)

![2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2748038.png)





